[1-(3,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol
Overview
Description
[1-(3,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol: is a versatile chemical compound with a complex structure that allows for exploration in various fields of scientific research. This compound is particularly interesting due to its unique combination of a pyrrolidine ring and a dimethylbenzoyl group, which contributes to its diverse applications in chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common structural motif in many biologically active compounds .
Mode of Action
The mode of action would depend on the specific biological target of the compound. Generally, compounds with a pyrrolidine ring can interact with their targets through a variety of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Pyrrolidine derivatives have been involved in a wide range of biological processes, from neurotransmission to cell signaling .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific chemical structure and the route of administration. Pyrrolidine derivatives generally have good bioavailability due to their ability to form stable conformations and resist metabolic degradation .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. In general, the activation or inhibition of the target can lead to changes in cellular function, gene expression, or signal transduction .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the compound’s conformation, its interaction with the target, and its susceptibility to metabolic degradation .
Biochemical Analysis
Biochemical Properties
[1-(3,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interaction with these biomolecules is crucial for understanding its biochemical properties. For instance, the pyrrolidine ring in the compound is known for its ability to interact with different biological targets, enhancing its biochemical activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these cellular processes is essential for understanding its role in cellular biology .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes, leading to either inhibition or activation. Additionally, the compound can cause changes in gene expression, further influencing its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, while higher doses can lead to toxic or adverse effects. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is essential for understanding its metabolic properties .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation. These interactions are crucial for understanding the compound’s transport and distribution properties .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization helps in elucidating its biological role .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol typically involves the construction of the pyrrolidine ring followed by the introduction of the dimethylbenzoyl group. One common method includes the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine ring. Subsequent functionalization with the dimethylbenzoyl group is achieved through acylation reactions using reagents such as dimethylbenzoyl chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the pyrrolidine ring or the benzoyl group is substituted with other functional groups using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, sulfonates
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: In chemistry, [1-(3,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In industrial applications, this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure but differ in their functional groups and biological activities.
Dimethylbenzoyl derivatives: Compounds such as 3,4-dimethylbenzoyl chloride and 3,4-dimethylbenzoyl alcohol share the dimethylbenzoyl group but lack the pyrrolidine ring.
Uniqueness: The uniqueness of [1-(3,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol lies in its combined structure, which allows it to participate in a wide range of chemical reactions and biological interactions. This dual functionality makes it a valuable compound for diverse scientific research applications.
Properties
IUPAC Name |
(3,4-dimethylphenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-10-3-4-13(7-11(10)2)14(17)15-6-5-12(8-15)9-16/h3-4,7,12,16H,5-6,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MERQAQWSWRJAMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC(C2)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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